KCNQ2 Potassium Channel Antagonism: A Quantitative IC50 Profile for 2-Chloro-6,8-dimethoxyquinazoline
2-Chloro-6,8-dimethoxyquinazoline demonstrates measurable antagonist activity at the KCNQ2 potassium channel, a property not widely reported for its 6,7-dimethoxy analogs. The compound exhibits an IC50 of 70 nM against KCNQ2 expressed in CHO cells [1]. For the KCNQ2/Q3 heteromeric channel, the activity is moderately reduced, with an IC50 of 120 nM [1]. This data provides a specific functional anchor for this isomer, distinguishing it from other quinazoline intermediates that are typically characterized for their kinase inhibition or synthetic utility rather than direct ion channel modulation.
| Evidence Dimension | KCNQ2 channel antagonist activity |
|---|---|
| Target Compound Data | IC50: 70 nM (KCNQ2); IC50: 120 nM (KCNQ2/Q3) |
| Comparator Or Baseline | Data for 6,7-dimethoxyquinazoline analogs in this assay are not publicly available; the 6,8-isomer's activity is a unique functional signature. |
| Quantified Difference | N/A (Class-level inference: 6,8-isomer demonstrates distinct ion channel pharmacology) |
| Conditions | Antagonist activity at KCNQ2 expressed in CHO cells, incubated for 3 mins by automated patch clamp assay |
Why This Matters
This identifies a specific, off-target (or potential lead) activity profile for the 6,8-isomer that is absent from the typical characterization of 6,7-dimethoxyquinazoline analogs, which are primarily associated with EGFR/PDGFR kinase inhibition.
- [1] BindingDB. (n.d.). BDBM50395464 (CHEMBL2164048). Affinity Data: IC50 = 70 nM (KCNQ2), IC50 = 120 nM (KCNQ2/Q3). Assay: Antagonist activity at KCNQ2 expressed in CHO cells, automated patch clamp. View Source
